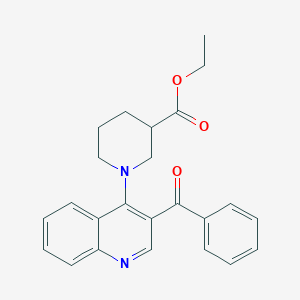

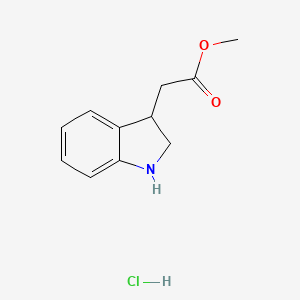

![molecular formula C22H20N4O2 B2505360 N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-84-1](/img/structure/B2505360.png)

N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives has been a subject of interest in various studies. In the case of 2-phenyl-N-(pyrazin-2-yl)acetamide, the compound was prepared through a coupling reaction, and its crystalline form was obtained using a toluene and methanol mixture . Similarly, novel N-substituted benzyl/phenyl acetamides with a pyrazolobenzothiazine ring system were synthesized, and the routes of their formation were discussed . These methods often involve multi-step reactions, including the formation of intermediate compounds, which are then further reacted to obtain the desired acetamide derivatives.

Molecular Structure Analysis

The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed using various spectroscopic techniques, including FTIR, NMR, and single-crystal X-ray diffraction . The crystal structure was solved by direct methods and refined to a final R-value, indicating the precision of the structural data obtained . The optimized molecular structure and vibrational frequencies were also investigated using computational methods such as DFT calculations, which provided insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from studies on similar compounds. For instance, the HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide indicates the potential for charge transfer within the molecule, which is a key factor in determining its reactivity . Additionally, the antioxidant activities of N-substituted benzyl/phenyl acetamides suggest that these compounds can participate in radical scavenging reactions, which is an important aspect of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide reveals that molecules are held together by strong intermolecular hydrogen bonds, forming a two-dimensional network . This has implications for the compound's melting point, solubility, and stability. The first hyperpolarizability of the compound suggests its potential application in nonlinear optics, which is a physical property derived from its electronic structure . Additionally, the thermogravimetric and differential thermal analysis provide information about the thermal stability of the compound .

Applications De Recherche Scientifique

Radioligand Development for PET Imaging

Compounds within the pyrazolo[1,5-a]pyrimidine series have been explored for their potential as selective ligands for the translocator protein (18 kDa), a protein of interest in neuroinflammation and neurodegenerative diseases. For instance, the development of radiolabeled compounds for positron emission tomography (PET) imaging, such as [18F]PBR111, has been reported. These compounds are designed to include a fluorine atom, allowing for labeling with fluorine-18 and in vivo imaging using PET, highlighting their utility in neuroimaging research (Dollé et al., 2008).

Antioxidant Activity Studies

Research has also been conducted on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, focusing on their synthesis and evaluation for antioxidant activities. Such studies aim to explore the potential of these compounds in mitigating oxidative stress, which is a factor in various diseases. The antioxidant activities of these compounds suggest their potential as templates for further development into potent biologically active compounds (Ahmad et al., 2012).

Structural and Molecular Analysis

Further, the structural analysis of related compounds, such as 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, has been conducted to understand their molecular conformations and hydrogen bonding patterns. Such studies are crucial for the design of new compounds with enhanced biological activities, as the molecular conformation significantly influences a compound's interaction with biological targets (Narayana et al., 2016).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-8-9-18(16(2)12-15)23-21(27)14-25-10-11-26-20(22(25)28)13-19(24-26)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASCSJKJVURZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)

![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)